Cas no 1388025-91-9 (8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one)

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a brominated and methoxylated dihydroquinolinone derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the bromo and methoxy substituents, enhance reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined molecular structure allows for precise modifications, facilitating its use in medicinal chemistry research, particularly in the development of bioactive molecules. The presence of both electron-donating and electron-withdrawing groups offers versatility in synthetic transformations, supporting its utility in targeted chemical synthesis.
8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one structure
1388025-91-9 structure
Product Name:8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one
CAS No:1388025-91-9
MF:C10H10BrNO2
MW:256.095901966095
CID:5060705
Update Time:2025-06-07

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one
    • Inchi: 1S/C10H10BrNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h4-5H,2-3H2,1H3,(H,12,13)
    • InChI Key: ZNVFOQZSLRBKOY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1NC(CC2)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1388025-91-9 97%
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Additional information on 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1388025-91-9): A Comprehensive Overview

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1388025-91-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of quinolines, which are widely studied for their diverse pharmacological effects, including antimalarial, antibacterial, and anticancer activities.

The chemical structure of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one features a bromine atom at the 8-position, a methoxy group at the 6-position, and a ketone group at the 2-position of the quinoline ring. These functional groups contribute to its distinct chemical and biological properties. The bromine substitution at the 8-position is particularly noteworthy as it can influence the compound's reactivity and binding affinity to various biological targets.

Recent studies have highlighted the potential of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent antiproliferative activity against several cancer cell lines, including breast cancer and lung cancer cells. The researchers found that the compound selectively inhibited cell proliferation by inducing apoptosis and disrupting cellular signaling pathways involved in cell survival and growth.

In addition to its anticancer properties, 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team of researchers from the University of California in 2021 demonstrated that this compound effectively reduced neuroinflammation and protected neurons from oxidative stress-induced damage. These findings suggest that 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one could be a valuable lead compound for developing new therapies for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one has been extensively studied to optimize its production for both research and pharmaceutical applications. One common synthetic route involves the condensation of 6-methoxyanthranilic acid with an appropriate brominated ketone followed by cyclization and reduction steps. This method has been refined to achieve high yields and purity levels, making it suitable for large-scale production.

The pharmacokinetic properties of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one have also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and favorable distribution characteristics, allowing it to effectively reach target tissues. However, further research is needed to optimize its pharmacokinetic profile for clinical use.

In terms of safety and toxicity, preliminary studies indicate that 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is well-tolerated at therapeutic doses. However, as with any new compound, comprehensive toxicological evaluations are essential to ensure its safety for human use. Ongoing preclinical studies are focused on assessing the long-term effects of this compound and identifying any potential adverse reactions.

The potential applications of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one extend beyond cancer and neurodegenerative diseases. Researchers are exploring its efficacy in treating other conditions such as inflammatory disorders and viral infections. For example, a recent study published in Antiviral Research in 2023 found that this compound exhibited antiviral activity against several RNA viruses, including influenza and coronavirus strains.

In conclusion, 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 1388025-91-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in drug discovery programs. Continued research into its mechanisms of action, pharmacokinetics, and safety profile will be crucial for realizing its full potential in medicine.

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